![molecular formula C6H4O5 B1304847 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid CAS No. 89324-45-8](/img/structure/B1304847.png)
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound that is part of the pyran family, characterized by a 6-membered ring containing an oxygen atom. This compound is structurally related to various other compounds that have been synthesized and studied for their potential applications in coordination chemistry, luminescence, and as building blocks for more complex heterocyclic compounds .
Synthesis Analysis
The synthesis of related pyran compounds involves various methods, including hydrothermal reactions, condensation reactions, and ion exchange methods. For instance, coordination polymers with pyrazine-2,3-dicarboxylic acid were synthesized hydrothermally to study their luminescent properties . Similarly, bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids were prepared and used to synthesize substituted 4-hydroxy-2H-pyran-2-ones . Complex compounds of 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid with various lanthanides were synthesized using an ion exchange method in aqueous solution, demonstrating the versatility of pyran derivatives in coordination chemistry .
Molecular Structure Analysis
The molecular structure of pyran derivatives is often elucidated using X-ray diffraction methods. For example, the crystal structures of lanthanide-zinc coordination polymers were determined, revealing a 3-D brick-like framework structure . The molecular adducts of pyrazine-2,3-dicarboxylic acid with other compounds also involve intra- and inter-molecular hydrogen-bonding interactions, which are crucial for the stability and properties of these complexes .
Chemical Reactions Analysis
Pyran derivatives undergo various chemical reactions, including functionalization and condensation. The reactions of pyrazole carboxylic acid chlorides with hydroxylamines and carbazates lead to the formation of novel carboxamides and carbohydrazides . Trifluoroacetylation of ethyl 2,4-dioxopentanoate resulted in the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid derivatives . These reactions demonstrate the reactivity of the pyran ring and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are influenced by their molecular structure and the nature of their substituents. The luminescent properties of lanthanide coordination compounds with pyran derivatives have been studied, showing colors characteristic of lanthanide ions . The thermal stability of these complexes was determined using TG/DTG/DSC methods, indicating their potential for applications that require materials with specific thermal properties . Additionally, the spectral-luminescent properties of these compounds were investigated, which could be relevant for applications in optoelectronics or as sensors .
Scientific Research Applications
Organic Synthesis and Green Chemistry
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is of considerable interest in the field of organic synthesis. Its biotechnological preparation, particularly under "green" conditions, offers new opportunities as a building block in organic synthesis. This approach emphasizes the use of renewable raw materials and the development of bioreactors and pilot plants for organic acid production, aiming to minimize technological efforts and maximize efficiency. Such acids are used as educts in the chemical synthesis of various compounds including hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids (Aurich et al., 2012).
Coordination Compounds and Photoluminescence
The compound has been utilized in synthesizing complex compounds with lanthanides like europium(III) and gadolinium(III). These complexes have shown interesting properties, particularly in the field of photoluminescence. The research in this area has focused on the synthesis, structure, and luminescent properties of these coordination compounds, indicating potential applications in material sciences and photonics (Bukov et al., 2021).
Antimicrobial Activity
This compound derivatives have been synthesized with a focus on their antimicrobial activity. These derivatives have shown effectiveness against various bacteria and fungi, indicating potential in developing new antimicrobial agents. The research in this field highlights the synthesis methods and the evaluation of the antimicrobial activities of these compounds (Aytemir et al., 2003).
Future Directions
The future directions for “3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid” could involve further optimization of its synthesis process to improve yield, reduce the use of problematic solvents, and address safety concerns . It could also involve exploring its potential uses as an intermediate in the synthesis of other pharmaceutical compounds .
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is the opioid-like receptors that trigger signal transmission through the Na+, K±ATPase/Src complex . These receptors are found in primary sensor neurons in nerve tissue culture .
Mode of Action
This compound interacts with the opioid-like receptors, triggering signals that modulate the Nav1.8 sodium ion channels . This modulation provides an analgesic effect .
Biochemical Pathways
The interaction of this compound with opioid-like receptors triggers signal transmission through the Na+, K±ATPase/Src complex . This process modulates signals of Nav1.8 sodium ion channels, providing an analgesic effect .
Pharmacokinetics
It is known that the compound is administered via a single intramuscular injection .
Result of Action
The interaction of this compound with its targets results in the modulation of Nav1.8 sodium ion channels, providing an analgesic effect . This effect was observed in acute pain models using Wistar rats in the tail-flick and hot-plate tests .
properties
IUPAC Name |
3-hydroxy-4-oxopyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-3-1-2-11-5(4(3)8)6(9)10/h1-2,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUDOWCTKOXYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C(C1=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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